N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative featuring two distinct substituents:
- N1-substituent: A 5-chloro-2-methoxyphenyl group, which combines halogenated and methoxy functionalities that may enhance lipophilicity and receptor binding.
- N2-substituent: A piperidin-4-ylmethyl group modified with a thiophen-2-ylmethyl moiety, introducing heterocyclic and sulfur-containing elements that could influence pharmacokinetics or target engagement.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-27-18-5-4-15(21)11-17(18)23-20(26)19(25)22-12-14-6-8-24(9-7-14)13-16-3-2-10-28-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEROUDAYFLRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 421.9 g/mol |
| CAS Number | 952981-85-0 |
The structure features a chloro-substituted methoxyphenyl group linked to a piperidine moiety through an oxalamide bond, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the Oxalamide Intermediate : Reaction of 5-chloro-2-methoxyaniline with oxalyl chloride.
- Coupling Reaction : The intermediate is reacted with 1-(thiophen-2-ylmethyl)piperidin-4-amine under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives with piperidine and oxalamide functionalities have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and caspase activation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE). In vitro studies suggest that related compounds display significant AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring enhance binding affinity and selectivity towards AChE.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a structurally similar compound induced apoptosis in liver cancer cells (SMMC7721), showing increased expression of caspase 3, indicating a mechanism of action via caspase-dependent pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of piperidine derivatives, noting their ability to modulate neurotransmitter levels and provide protective effects against oxidative stress in neuronal cells .
- Antibacterial Activity : The synthesized compound was also evaluated for antibacterial properties, showing effectiveness against various bacterial strains. The presence of the thiophene moiety was found to enhance antibacterial activity compared to non-thiophene analogs .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exhibit significant anticancer properties. Studies have shown that derivatives of oxalamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chloro and methoxy groups may enhance the compound’s interaction with cellular targets involved in tumor growth regulation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar oxalamide structures have been documented to possess antibacterial effects against Gram-positive and Gram-negative bacteria. The thiophene moiety may contribute to this activity by enhancing lipophilicity, allowing better membrane penetration.
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological applications. Compounds that interact with neurotransmitter systems can modulate various neurological conditions. Preliminary studies suggest that modifications in the piperidine ring can influence receptor binding affinities, possibly leading to new treatments for disorders such as anxiety and depression.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that oxalamide derivatives inhibited proliferation of breast cancer cells by inducing apoptosis. |
| Study 2 | Antimicrobial Efficacy | Showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 1 µM. |
| Study 3 | Neuropharmacological Effects | Found that piperidine derivatives exhibited anxiolytic effects in animal models, suggesting potential for treating anxiety disorders. |
Chemical Reactions Analysis
Oxalamide Hydrolysis
The oxalamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or decomposition mechanisms.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophene moiety participates in electrophilic substitutions, primarily at the 5-position due to directing effects of the sulfur atom.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 5-nitrothiophene derivative | 55–60% |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 2h | Thiophene-2-sulfonic acid derivative | 45–50% |
Key Limitation : Steric hindrance from the piperidinylmethyl group reduces reaction rates compared to unsubstituted thiophene .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation reactions, modifying the compound’s physicochemical properties.
Side Reactions : Competing O-methylation of the methoxyphenyl group is observed under strongly basic conditions.
Chlorophenyl Group Reactivity
The 5-chloro-2-methoxyphenyl group participates in nucleophilic aromatic substitution (NAS), though methoxy’s electron-donating nature limits reactivity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq), Cu catalyst | 150°C, 24h, sealed tube | 5-amino-2-methoxyphenyl derivative | <20% |
| KSCN, DMSO, 120°C, 8h | - | 5-thiocyanato derivative | 30–35% |
Challenges : Low yields due to steric hindrance from adjacent methoxy and oxalamide groups .
Oxidation of Methoxy Group
Controlled oxidation converts the methoxy group to a carbonyl, enabling further derivatization.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 3h | 5-chloro-2-carboxyphenyl oxalamide | Over-oxidation risks |
| RuO₂, NaIO₄, CH₃CN/H₂O | RT, 12h | 5-chloro-2-formylphenyl oxalamide | Selective for methoxy |
Cross-Coupling Reactions
The chloro group facilitates palladium-catalyzed couplings, though the methoxy group necessitates careful catalyst selection.
| Reaction | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 60–65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives | 50–55% |
Optimization Note : Electron-rich methoxy group requires bulky ligands (e.g., Xantphos) to prevent catalyst poisoning .
Stability Under Physiological Conditions
Hydrolytic and oxidative stability data inform pharmaceutical applicability:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 1.2 (simulated gastric) | 2.3h | Hydrolyzed oxalamide + thiophene metabolites |
| pH 7.4 (blood plasma) | 8.5h | Intact compound (90% remaining) |
| Liver microsomes | 1.8h | Oxidized piperidine and sulfoxide derivatives |
Data extrapolated from structurally related oxalamides .
Synthetic Methodology
Key steps in its synthesis involve:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Oxalamides
Several oxalamides with chlorophenyl groups and heterocyclic substituents have been synthesized and characterized (). Key examples include:
Key Differences from Target Compound :
- Heterocyclic Core : Compounds 13–15 feature thiazole rings instead of thiophene, which may alter electronic properties and binding affinity.
- Piperidine vs.
- Stereochemistry : Compounds 14 and 15 are synthesized as 1:1 stereoisomer mixtures, whereas the stereochemical configuration of the target compound is unspecified .
Thiophene-Containing Piperidine Derivatives
N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide ()
- Structural Similarities : Chlorophenyl group and thiophene-piperazine moiety.
- Differences :
- Substituent Position : Thiophen-3-yl vs. thiophen-2-ylmethyl in the target compound.
- Core Structure : Incorporates a piperazine ring instead of piperidine, which may enhance solubility but reduce CNS penetration.
No biological data is available for direct comparison .
Thiofentanyl Derivatives ()
Thiofentanyl (C20H26N2OS·HCl) shares a thiophenylethyl-piperidine backbone but differs in core structure (propanamide vs. oxalamide).
Bis-Imidazolidinyl Oxalamides ()
Compound 10 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide) represents a structurally distinct oxalamide with bis-imidazolidinyl groups.
- Key Contrasts :
- Complexity : The symmetrical bis-imidazolidine structure differs significantly from the asymmetric chlorophenyl/thiophene-piperidine design of the target compound.
- Synthesis : Higher yield (86%) and melting point (215–217°C) compared to lower yields in compounds, suggesting divergent synthetic challenges .
Q & A
Q. How can researchers optimize the synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide to improve yield and purity?
- Methodological Answer: Synthesis typically involves coupling the 5-chloro-2-methoxyphenylamine derivative with the piperidin-4-ylmethyl-thiophene intermediate via an oxalamide linker. Key steps include:
- Intermediate Preparation: Synthesize the thiophen-2-ylmethyl-piperidine intermediate using reductive amination (e.g., NaBH3CN in methanol at 0–5°C) .
- Coupling Reaction: Use oxalyl chloride or EDCI/HOBt for amide bond formation. Solvent choice (e.g., DCM vs. THF) and temperature (room temperature vs. reflux) critically affect yields .
- Purification: Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine Intermediate | NaBH3CN, MeOH, 0°C | 68 | 92% |
| Oxalamide Coupling | EDCI/HOBt, DCM, RT | 45 | 85% |
| Final Purification | Prep HPLC (ACN/H2O) | 90 | >99% |
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, thiophene protons at δ 6.9–7.2 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]+ calculated for C22H25ClN3O3S: 454.1254) .
- X-ray Crystallography: Resolves stereochemistry and confirms piperidine-thiophene spatial arrangement (if crystals are obtainable) .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., kinase inhibition, GPCR modulation) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., EGFR, RSK2) at 1–10 µM concentrations .
- Cell Viability: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer:
- Substituent Variation: Modify the chloro-methoxyphenyl or thiophene-piperidine moieties (e.g., replace Cl with F, alter thiophene to furan) .
- Bioassay Correlation: Test analogs against primary targets (e.g., IC50 values for kinase inhibition) and logP/solubility metrics.
Table 2: Example SAR Data for Analogs
| Analog | Substituent (R) | IC50 (EGFR, nM) | logP |
|---|---|---|---|
| Parent | 5-Cl, 2-OCH3 | 120 | 3.2 |
| Analog 1 | 5-F, 2-OCH3 | 95 | 2.8 |
| Analog 2 | Thiophene → Furan | 210 | 2.5 |
Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer:
- Orthogonal Assays: Confirm activity using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic validation .
- Buffer Optimization: Test under varying pH (6.5–7.5) and ionic strengths to rule out assay-specific artifacts .
- Proteomic Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
Q. What computational strategies are effective for predicting the compound’s biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 1M17) to prioritize targets .
- Machine Learning: Train models on ChEMBL bioactivity data for oxalamides to predict GPCR or ion channel activity .
- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. How can researchers evaluate the compound’s stability in biological media for in vivo studies?
- Methodological Answer:
- Plasma Stability: Incubate with mouse/human plasma (37°C, 1–24 hrs) and quantify via LC-MS .
- Microsomal Metabolism: Use liver microsomes (CYP450 enzymes) + NADPH cofactor; monitor degradation half-life .
- pH Stability: Test solubility and degradation in buffers (pH 1.2–7.4) simulating GI tract conditions .
Q. What strategies are recommended for enantiomeric resolution if the compound has chiral centers?
- Methodological Answer:
- Chiral Chromatography: Use Chiralpak AD-H column (hexane:isopropanol 90:10) for baseline separation .
- Crystallization: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
- Enzymatic Resolution: Screen lipases or esterases for kinetic resolution of racemic mixtures .
Q. How can oxidative metabolic pathways be predicted to guide prodrug design?
- Methodological Answer:
- Metabolite ID: Use LC-HRMS to identify hydroxylation (e.g., piperidine ring) or thiophene-S-oxidation products .
- CYP Inhibition: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Prodrug Derivatization: Mask labile groups (e.g., esterify hydroxyl metabolites) to enhance stability .
Q. What methods enable selective functionalization of the oxalamide core for derivatization?
- Methodological Answer:
- Protecting Groups: Temporarily protect amines with Boc or Fmoc to enable regioselective alkylation/acylation .
- Microwave Synthesis: Accelerate coupling reactions (e.g., 100°C, 30 mins) to reduce side products .
- Click Chemistry: Introduce triazole moieties via CuAAC reactions for library diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
